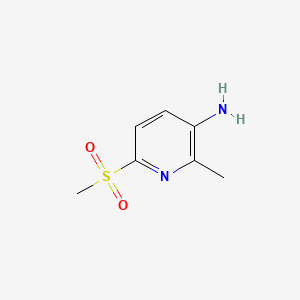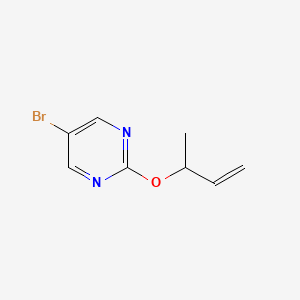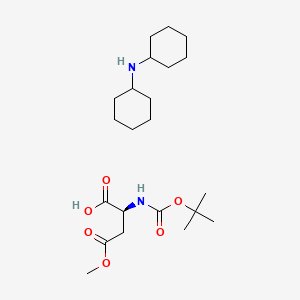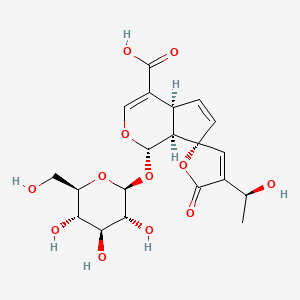
2-Methyl-6-(methylsulfonyl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique
Pharmacology: COX-2 Inhibition
This compound has been explored for its potential role in the design of selective COX-2 inhibitors, which are crucial in developing anti-inflammatory drugs. The modification of related pyridine derivatives could lead to more efficient and selective inhibitors, providing a pathway for new therapeutic agents .
Material Science: Heterocyclic Building Blocks
In material science, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine serves as a heterocyclic building block. Its molecular structure allows for the synthesis of complex materials, potentially useful in creating novel polymers or small molecule libraries for high-throughput screening .
Chemical Synthesis: Intermediate
This compound is used as an intermediate in chemical synthesis. Its reactive sulfonyl and amine groups make it a versatile precursor for various synthetic routes, leading to the production of complex molecules for further research and development .
Biochemistry: Enzyme Inhibition
In biochemistry, it may act as an enzyme inhibitor, providing a tool for studying enzyme mechanisms or developing enzyme-based assays. Its interaction with enzymes could also be pivotal in understanding metabolic pathways .
Industrial Uses: Research and Development
Industrially, it is primarily used for research and development purposes. Its properties are being investigated for potential applications in pharmaceuticals, agrochemicals, and other industrial chemicals .
Environmental Applications: Analytical Studies
The compound’s stability and reactivity profile make it suitable for environmental analytical studies. It could be used in the detection and quantification of environmental pollutants or in the study of degradation pathways .
Biomedical Research: Antiviral and Antibacterial Studies
It has potential applications in antiviral and antibacterial studies due to its structural features. Research in this area could lead to the discovery of new drugs to combat infectious diseases .
Pharmacokinetics: Absorption and Distribution Studies
The compound’s physicochemical properties, such as solubility and lipophilicity, make it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can inform drug design and development .
Safety And Hazards
The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Relevant Papers Several papers were found relevant to “2-Methyl-6-(methylsulfonyl)pyridin-3-amine”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Propriétés
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCZYUTXQRFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679615 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(methylsulfonyl)pyridin-3-amine | |
CAS RN |
897732-75-1 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












